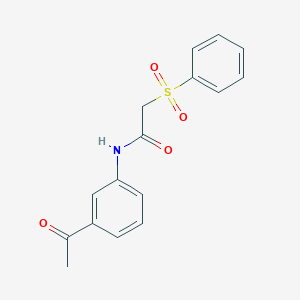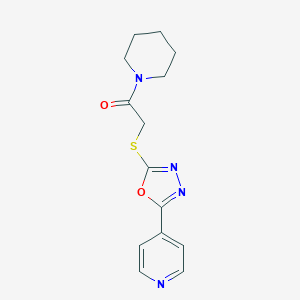
N-(3-acetylphenyl)-2-(phenylsulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-2-(phenylsulfonyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly known as APSA, and it is a white crystalline powder that is soluble in organic solvents. APSA has been found to possess a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of APSA is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter receptors. APSA has been found to modulate the activity of several ion channels, including voltage-gated potassium channels and calcium channels. It has also been found to modulate the activity of several neurotransmitter receptors, including GABA receptors and nicotinic acetylcholine receptors.
Biochemical and Physiological Effects
APSA has been found to possess a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of cancer cells, modulate the activity of ion channels and neurotransmitter receptors, and modulate the activity of immune cells. These effects suggest that APSA may have potential applications in the treatment of cancer, neurological disorders, and autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of APSA is that it is readily available in large quantities through the established synthesis method. This makes it a convenient compound for use in lab experiments. However, one limitation of APSA is that its mechanism of action is not fully understood, which may limit its potential applications in some research areas.
Direcciones Futuras
There are several future directions for research on APSA. One area of research is the further elucidation of its mechanism of action, which may lead to the development of more targeted therapies for cancer, neurological disorders, and autoimmune diseases. Another area of research is the exploration of its potential applications in other research areas, such as cardiovascular disease and metabolic disorders. Additionally, the development of new synthesis methods for APSA may further facilitate its use in scientific research.
Métodos De Síntesis
The synthesis of APSA can be achieved through the reaction of 3-acetylphenylsulfonyl chloride with sodium acetate in acetic acid. The resulting product is then purified through recrystallization. This synthesis method has been well-established in the literature, and it has been used to produce APSA in large quantities for research purposes.
Aplicaciones Científicas De Investigación
APSA has been studied for its potential applications in a range of scientific research areas, including cancer research, neurobiology, and immunology. In cancer research, APSA has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neurobiology, APSA has been found to modulate the activity of ion channels and neurotransmitter receptors, suggesting that it may have potential applications in the treatment of neurological disorders. In immunology, APSA has been found to modulate the activity of immune cells, suggesting that it may have potential applications in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-(benzenesulfonyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-12(18)13-6-5-7-14(10-13)17-16(19)11-22(20,21)15-8-3-2-4-9-15/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAWJINKDUCDNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(phenylsulfonyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Fluorobenzoic acid 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]but-2-ynyl ester](/img/structure/B353909.png)
![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-thiophenecarboxylate](/img/structure/B353910.png)
![4-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-thiophenecarboxylate](/img/structure/B353912.png)
![2-(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone](/img/structure/B353913.png)
![2-Benzofurancarboxylic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester](/img/structure/B353916.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B353919.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B353935.png)
![7,8-Dihydro[1,4]thiazino[4,3,2-gh]purin-7-ylmethyl 2-naphthyl sulfone](/img/structure/B353949.png)
![1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B353951.png)
![1-({[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B353979.png)